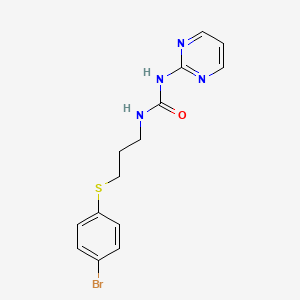

1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea

Description

Properties

IUPAC Name |

1-[3-(4-bromophenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4OS/c15-11-3-5-12(6-4-11)21-10-2-9-18-14(20)19-13-16-7-1-8-17-13/h1,3-8H,2,9-10H2,(H2,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEXDHSXXOHORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)NCCCSC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea typically involves multiple steps:

Formation of the thioether linkage: This can be achieved by reacting 4-bromothiophenol with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions.

Urea formation: The resulting intermediate can then be reacted with pyrimidin-2-yl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thioether and urea functionalities.

Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives reported in the literature, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Impact on Activity :

- Bromophenyl groups (as in 8d and the target compound) correlate with enhanced antifungal activity, likely due to increased hydrophobicity and target affinity.

- Pyrimidine or thiazole rings (common in urea derivatives) enable hydrogen bonding with enzymes like kinases or cytochrome P450 .

Biological Activity: Thienopyrimidinyl-urea derivatives (e.g., compound in ) show potent antitumor activity (IC₅₀ < 0.1 µM), suggesting that replacing pyrimidin-2-yl with bulkier heterocycles (e.g., thienopyrimidine) may improve anticancer efficacy. Fluconazole-based urea analogs (e.g., 8d ) demonstrate that triazole-thiadiazole hybrids enhance antifungal specificity.

Synthetic Methods :

- Carbodiimide-mediated coupling (EDC/DMAP) is widely used for urea derivatives (e.g., compound III ), indicating a feasible route for synthesizing the target compound.

Physicochemical Properties :

Biological Activity

1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Compound Overview

The chemical structure of 1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea features a bromophenyl group, a thioether linkage, and a pyrimidinyl urea moiety. Such compounds are often investigated for their interactions with biological targets, which can lead to various therapeutic applications.

The mechanism of action for this compound is primarily linked to its ability to interact with specific enzymes or receptors in biological systems. The thioether and urea functionalities are crucial for modulating biological activity, potentially influencing pathways related to cell proliferation and apoptosis.

Biological Activities

-

Antitumor Activity :

- Research indicates that derivatives of similar structures exhibit significant antitumor activity. For instance, compounds with pyrimidine moieties have shown effectiveness against various cancer cell lines including lung, breast, and prostate cancers. The GI50 (concentration required to inhibit cell growth by 50%) values for related compounds have been reported in the micromolar range, suggesting potential efficacy in cancer treatment .

-

Antibacterial and Antifungal Properties :

- Some studies have highlighted the antibacterial activity of related thioether compounds against Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group may enhance the compound's interaction with bacterial enzymes or cell membranes, leading to increased antimicrobial efficacy .

- Enzyme Inhibition :

Case Study 1: Antitumor Efficacy

In vitro studies on similar pyrimidine-containing compounds demonstrated significant antiproliferative effects against human cancer cell lines such as HCT116 (colon), MCF-7 (breast), and U87 MG (glioblastoma). The study reported IC50 values ranging from 0.3 to 5 μM, indicating strong activity compared to control substances .

Case Study 2: Antimicrobial Activity

A comparative study on various thioether derivatives revealed that the inclusion of a bromophenyl group enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower for compounds with similar structural features .

Comparative Analysis

| Compound Name | Structure | Antitumor Activity | Antibacterial Activity | Notable Features |

|---|---|---|---|---|

| 1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea | Structure | Moderate (GI50 ~ 25 μM) | Effective (MIC ~ 8 μg/mL) | Bromophenyl enhances reactivity |

| 1-(3-((4-Chlorophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea | Similar | Lower than brominated analog | Moderate | Chlorine reduces reactivity |

| 1-(3-((4-Methylphenyl)thio)propyl)-3-(pyrimidin-2-yl)urea | Similar | Comparable | Higher MIC values | Methyl group alters binding |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(3-((4-Bromophenyl)thio)propyl)-3-(pyrimidin-2-yl)urea, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the thioether linkage can be formed by reacting 4-bromobenzenethiol with a propyl spacer under basic conditions (e.g., K₂CO₃ in DMF). The urea moiety is typically introduced via reaction of an isocyanate intermediate with 2-aminopyrimidine. Key parameters include temperature control (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios to minimize byproducts like thioureas .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Complementary techniques include:

- ¹H/¹³C NMR : To verify proton environments (e.g., urea NH signals at δ 8.5–9.5 ppm) and aromatic/alkyl carbon assignments.

- HRMS : To confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.

- FT-IR : For urea C=O stretch (~1640–1680 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

Q. What analytical strategies are recommended for assessing purity and stability?

- Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for purity assessment (>95%). Stability studies in DMSO or aqueous buffers (pH 4–9) should employ LC-MS to track degradation products (e.g., hydrolysis of the urea group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Cell-based assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize viability assays (MTT vs. resazurin).

- Dose-response curves : Include positive controls (e.g., doxorubicin) and validate IC₅₀ values across triplicates.

- Off-target effects : Perform kinase profiling or proteome-wide screens to identify secondary targets .

Q. What structural modifications to the pyrimidinyl or thioether moieties enhance target selectivity?

- Methodological Answer :

- Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to improve binding to ATP pockets in kinases.

- Thioether optimization : Replace the propyl spacer with rigid linkers (e.g., cyclopropane) to reduce conformational entropy.

- SAR studies : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted ΔG < -8 kcal/mol .

Q. What in vitro and in vivo models are suitable for evaluating its mechanism of action?

- Methodological Answer :

- In vitro : Apoptosis assays (Annexin V/PI staining), cell cycle analysis (propidium iodide), and Western blotting for caspase-3/9 activation.

- In vivo : Xenograft models (e.g., nude mice with HCT-116 tumors) using oral or intraperitoneal administration (10–50 mg/kg). Include pharmacokinetic studies to assess bioavailability and metabolite identification via LC-MS/MS .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.